3-(环己氧基)丙-1-胺

描述

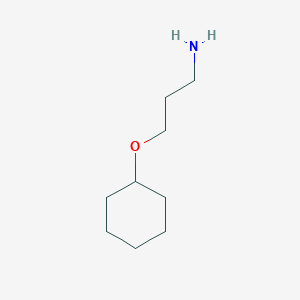

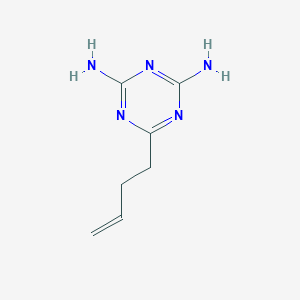

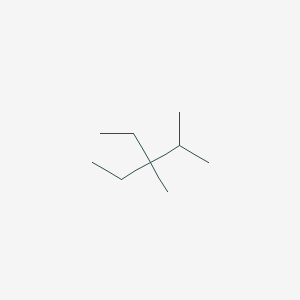

3-(Cyclohexyloxy)propan-1-amine is a chemical compound that can be synthesized through various organic reactions involving cyclohexane derivatives. It is characterized by the presence of a cyclohexyl group attached to a propylamine via an ether linkage. This compound is of interest due to its potential applications in the synthesis of pharmaceuticals and other organic molecules.

Synthesis Analysis

The synthesis of compounds related to 3-(Cyclohexyloxy)propan-1-amine can be achieved through biocatalytic cascades, as demonstrated in the synthesis of secondary amines from cycloalkanes using a combination of enzymes, including a cytochrome P450 monooxygenase, an alcohol dehydrogenase, and a reductive aminase . Additionally, the synthesis of related beta-adrenergic blocking agents involves the use of 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols, where the aryl moiety can be heterocyclic . These methods highlight the versatility of enzymatic and chemical approaches in the synthesis of complex amines.

Molecular Structure Analysis

The molecular structure of related compounds, such as those containing the cyclohexadienyl moiety, can be analyzed using spectroscopic techniques like NMR and FT-IR . The presence of cyclohexylidene moieties in aromatic diamines indicates the potential for structural diversity in the synthesis of compounds like 3-(Cyclohexyloxy)propan-1-amine.

Chemical Reactions Analysis

The reactivity of cyclohexane derivatives in chemical reactions is well-documented. For instance, the intramolecular conjugate addition of amides to the quinone ring in certain cyclohexadienyl derivatives can lead to the formation of spirolactams . Similarly, the reaction of 3-cyano-2H-cyclohepta[b]furan-2-one with enamines results in the formation of amino derivatives, showcasing the reactivity of cyclohexane-related structures in the formation of new chemical bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 3-(Cyclohexyloxy)propan-1-amine can be inferred from studies on similar structures. For example, polyimides derived from cyclohexane show excellent thermal stability and solubility in common organic solvents . The keto-amine tautomeric forms of certain cyclohexadiene derivatives exhibit strong intramolecular hydrogen bonding, which can influence their physical properties . These insights provide a foundation for understanding the behavior of 3-(Cyclohexyloxy)propan-1-amine in various environments.

科学研究应用

仿生粘合材料

壳聚糖-儿茶酚等仿生粘合材料正在成为生物医学应用(包括创面愈合贴片、组织密封剂和止血材料)的有前途的解决方案。受贻贝粘合蛋白的启发,该蛋白表现出强大的耐湿粘附性,研究人员开发了壳聚糖-儿茶酚来模拟这些蛋白质的粘合能力。这种粘合聚合物因其增强的溶解性、生物相容性、优异的止血能力和组织粘附性而著称,使其在未来广泛用于医疗 (Ryu, Hong, & Lee, 2015)。

有机合成中的催化应用

过渡金属催化的还原胺化过程(包括醛或酮转化为胺)已取得重大进展。催化体系,尤其是那些利用铜的体系,已被开发用于 C-N 成键反应,突出了胺在合成各种有机化合物中的作用。这些进展对于生产药物、农用化学品和材料至关重要,突显了胺在工业化学中的重要性 (Kantam et al., 2013)。

先进材料合成

胺官能化的金属有机骨架 (MOF) 由于 CO2 和碱性氨基官能团之间的强相互作用,在 CO2 捕获和催化方面显示出巨大的潜力。胺官能化 MOF 的合成和应用(表现出高 CO2 吸附能力和优异的气体分离性能)一直是近期研究的重点。这项工作突出了胺在开发用于环境和催化应用的材料中的作用 (Lin, Kong, & Chen, 2016)。

聚合物和材料工程

用胺基团对氧化铁纳米粒子进行定制官能化已为医疗技术和生物技术开辟了新途径,包括 MRI 对比剂、靶向药物输送和磁分离。活性剂与胺官能化表面的共价连接说明了胺在创建高度特异和高效的生物医学工具中的作用 (Holá et al., 2015)。

环境应用

高级氧化工艺 (AOP) 已有效地降解了水中的含氮化合物,如胺和偶氮染料。这些过程突出了与管理含氮污染物相关的环境挑战和解决方案,强调了胺在造成和解决环境污染问题中的作用 (Bhat & Gogate, 2021)。

安全和危害

3-(Cyclohexyloxy)propan-1-amine is classified under the GHS07 hazard class. The associated hazard statements are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

未来方向

作用机制

Target of Action

It is known to be an important organic synthesis intermediate . Its unique cyclohexyloxy structure gives it certain stereo-selectivity, which can be used to synthesize compounds with specific activities .

Mode of Action

As an organic synthesis intermediate, it likely interacts with its targets to form new compounds with specific activities .

Biochemical Pathways

As an intermediate in organic synthesis, it may be involved in various biochemical pathways depending on the specific compounds it is used to synthesize .

Pharmacokinetics

It is known that the compound has a molecular weight of 15725 , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

As an organic synthesis intermediate, its effects would likely depend on the specific compounds it is used to synthesize .

Action Environment

As an organic synthesis intermediate, these factors may vary depending on the specific synthesis conditions and the compounds it is used to synthesize .

属性

IUPAC Name |

3-cyclohexyloxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c10-7-4-8-11-9-5-2-1-3-6-9/h9H,1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXXYJYSVHQULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407183 | |

| Record name | 3-(cyclohexyloxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclohexyloxy)propan-1-amine | |

CAS RN |

16728-63-5 | |

| Record name | 3-(Cyclohexyloxy)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16728-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(cyclohexyloxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)

![Dibenzo[a,o]perylene](/img/structure/B92097.png)

![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)